![molecular formula C21H20FN7O B2849220 2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097928-80-6](/img/structure/B2849220.png)
2-{[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a quinazolinyl group, a piperidinyl group, a pyrazolyl group, and a dihydropyridazinone group. These groups are common in many pharmaceutical compounds and could potentially confer a wide range of biological activities .
Molecular Structure Analysis
The compound’s structure suggests it could exhibit interesting chemical properties. For example, the presence of multiple nitrogen atoms could allow it to act as a ligand, binding to metal ions. Additionally, the aromatic rings could participate in π-π stacking interactions, which are often important in biological systems .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions like hydrolysis, reduction, and various types of substitution reactions .Physical And Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be solid at room temperature. The presence of multiple nitrogen atoms and aromatic rings suggests that it might be soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with the piperidin-4-yl moiety have been studied for their potential as antimicrobial agents. They have shown promising antibacterial and antifungal activity, which could be attributed to the presence of the piperidine nucleus, known for its diverse biological and clinical applications . This suggests that our compound of interest could be explored for its efficacy against a range of microbial pathogens.
CNS Inhibitors
The piperidine component of the molecule is also associated with central nervous system (CNS) inhibitory effects. This includes potential applications in the treatment of mental disorders and for inhibiting emesis . Research into this application could lead to the development of new drugs for neurological conditions.
Anti-inflammatory Agents
Piperidine derivatives have been recognized for their anti-inflammatory properties. This makes them candidates for the development of new anti-inflammatory medications, which could be beneficial in treating various inflammatory diseases .
Antimuscarinic Agents
The structure of the compound suggests potential use as antimuscarinic agents. These are substances that block the action of the neurotransmitter acetylcholine. This application could be particularly relevant in the treatment of conditions like glaucoma .
Antidiabetic Agents
There is a possibility that this compound could be used in the management of type 2 diabetes. Piperidine derivatives have been found to exhibit properties that could be harnessed to develop new treatments for diabetes .
Anticancer Agents
The quinazoline and pyrazole components of the molecule may contribute to anticancer activity. Quinazoline derivatives, in particular, have been studied for their potential to inhibit cancer cell growth. Further research could explore the efficacy of this compound in cancer treatment .
Alzheimer’s Disease Treatment
N-substituted benzoxazole derivatives, which are structurally similar to our compound, have been found to inhibit acetylcholinesterase, an enzyme associated with Alzheimer’s disease. This suggests a potential application in the development of Alzheimer’s treatments .
Antipsychotic Medication
The compound’s structure is reminiscent of molecules used in the synthesis of antipsychotic drugs. It could serve as an intermediate in the development of medications for psychiatric disorders such as schizophrenia .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-(6-fluoroquinazolin-4-yl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN7O/c22-16-2-3-18-17(12-16)21(24-14-23-18)27-10-6-15(7-11-27)13-29-20(30)5-4-19(26-29)28-9-1-8-25-28/h1-5,8-9,12,14-15H,6-7,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWNQDYUZOWVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)C4=NC=NC5=C4C=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.